Receptor Binding Affinity Discriminates B1b from B1a Aglycone
In a competitive binding assay using a C. elegans-derived receptor preparation, the 13-deoxy-22,23-dihydroavermectin B1 aglycon (milbemycin-type core) exhibited quantifiably distinct affinity from the analogous B1a aglycon series [1]. The B1b-related aglycone scaffold demonstrated receptor occupancy characteristics that differentiate it from both the parent glycosylated avermectins and the B1a aglycone, establishing the C-25 isopropyl group as a measurable determinant of target engagement in the aglycone state.
| Evidence Dimension | Receptor binding affinity (C. elegans membrane preparation) |
|---|---|
| Target Compound Data | Potent displacement of radioligand; quantitative IC₅₀ values reported in original publication [1] |
| Comparator Or Baseline | Avermectin B1a aglycone and 22,23-dihydroavermectin B1a aglycone |
| Quantified Difference | Relative binding potency differs between B1b- and B1a-derived aglycones; direction and magnitude are substituent-dependent |
| Conditions | C. elegans free-living nematode receptor binding assay |
Why This Matters
Procurement of the B1b aglycone is essential when the research question requires the isopropyl-bearing scaffold to avoid confounding C-25 substituent effects that are invisible in glycosylated comparator studies.
- [1] Mrozik, H. et al. (1989). Syntheses and biological activities of 13-substituted avermectin aglycons. Journal of Medicinal Chemistry, 32(2), 375–381. View Source
